molecular formula C15H17BClNO2 B1454592 4-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline CAS No. 1201844-73-6

4-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline

Cat. No.: B1454592
CAS No.: 1201844-73-6
M. Wt: 289.6 g/mol
InChI Key: ANPKKHFSNJKOAM-UHFFFAOYSA-N
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Description

4-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline is a chemical compound that belongs to the class of quinoline derivatives It is characterized by the presence of a chloro group at the 4th position and a boronic ester group at the 6th position of the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-chloroquinoline and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

    Borylation Reaction: The key step involves the borylation of 4-chloroquinoline using 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst. This reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, and at elevated temperatures to ensure complete conversion.

    Purification: The resulting product is purified using standard techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Coupling Reactions: The boronic ester group participates in Suzuki-Miyaura coupling reactions with aryl or vinyl halides to form biaryl or styryl derivatives.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, although these are less common compared to substitution and coupling reactions.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Oxidizing and Reducing Agents: Depending on the desired transformation.

Major Products

    Biaryl Derivatives: Formed from Suzuki-Miyaura coupling reactions.

    Substituted Quinoline Derivatives: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

4-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline depends on its application:

    In Coupling Reactions: The boronic ester group undergoes transmetalation with palladium, followed by reductive elimination to form the desired product.

    Biological Activity: The compound may interact with specific molecular targets, such as enzymes or receptors, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical reactivity and potential biological activity compared to other boronic ester derivatives.

Properties

IUPAC Name

4-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BClNO2/c1-14(2)15(3,4)20-16(19-14)10-5-6-13-11(9-10)12(17)7-8-18-13/h5-9H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANPKKHFSNJKOAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=CN=C3C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60693639
Record name 4-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60693639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1201844-73-6
Record name 4-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60693639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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